REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]([CH:8]2[C:12]([O:14]C(=O)C3C=CC=CC=3)([CH3:13])[CH:11]([O:23]C(=O)C3C=CC=CC=3)[CH:10]([CH2:32][O:33]C(=O)C3C=CC=CC=3)[O:9]2)[C:4](=[O:42])[N:3]=1.C(OC(N[C@H](C(O)=O)C(C)C)=O)(C)(C)C.Cl.CN(C)CCCN=C=NCC.CO>ClCCl.CN(C)C1C=CN=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][N:5]([CH:8]2[C:12]([OH:14])([CH3:13])[CH:11]([OH:23])[CH:10]([CH2:32][OH:33])[O:9]2)[C:4](=[O:42])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(N(C=C1)C1OC(C(C1(C)OC(C1=CC=CC=C1)=O)OC(C1=CC=CC=C1)=O)COC(C1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](C(C)C)C(=O)O
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](C(C)C)C(=O)O
|
Name
|
|
Quantity
|
4.03 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at 25° C. for an additional period of 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
were evaporated under reduced pressure (temperature kept below 40° C.)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(N(C=C1)C1OC(C(C1(C)O)O)CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]([CH:8]2[C:12]([O:14]C(=O)C3C=CC=CC=3)([CH3:13])[CH:11]([O:23]C(=O)C3C=CC=CC=3)[CH:10]([CH2:32][O:33]C(=O)C3C=CC=CC=3)[O:9]2)[C:4](=[O:42])[N:3]=1.C(OC(N[C@H](C(O)=O)C(C)C)=O)(C)(C)C.Cl.CN(C)CCCN=C=NCC.CO>ClCCl.CN(C)C1C=CN=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][N:5]([CH:8]2[C:12]([OH:14])([CH3:13])[CH:11]([OH:23])[CH:10]([CH2:32][OH:33])[O:9]2)[C:4](=[O:42])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(N(C=C1)C1OC(C(C1(C)OC(C1=CC=CC=C1)=O)OC(C1=CC=CC=C1)=O)COC(C1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](C(C)C)C(=O)O
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](C(C)C)C(=O)O
|
Name
|
|
Quantity
|
4.03 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at 25° C. for an additional period of 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
were evaporated under reduced pressure (temperature kept below 40° C.)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(N(C=C1)C1OC(C(C1(C)O)O)CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |